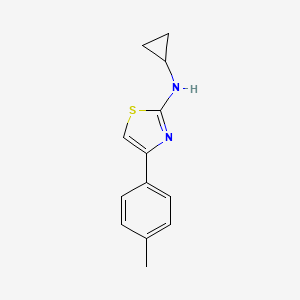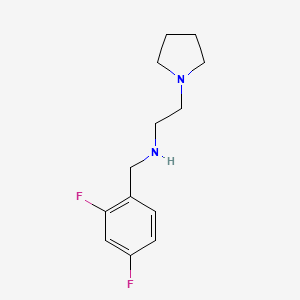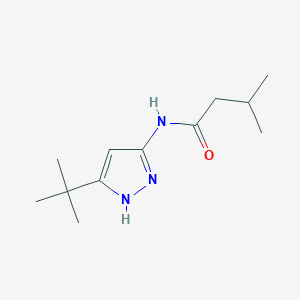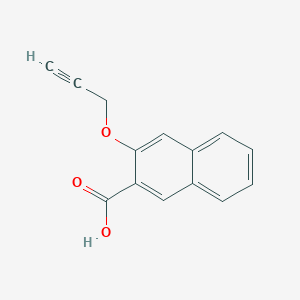
n-(4-Acetylthiazol-2-yl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Acetylthiazol-2-yl)butyramide: is an organic compound with the molecular formula C₉H₁₂N₂O₂S It is a derivative of butyramide, featuring a thiazole ring substituted with an acetyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide, which can then be further modified to introduce the thiazole ring and acetyl group.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which can be subsequently functionalized to obtain n-(4-Acetylthiazol-2-yl)butyramide.
Reduction of Butyraldoxime:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反应分析
Types of Reactions:
Oxidation: n-(4-Acetylthiazol-2-yl)butyramide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry:
Catalysis: n-(4-Acetylthiazol-2-yl)butyramide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine:
Drug Development: Due to its structural features, this compound is being explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
作用机制
The mechanism of action of n-(4-Acetylthiazol-2-yl)butyramide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.
相似化合物的比较
Butyramide: The parent compound, which lacks the thiazole ring and acetyl group.
Thiazole Derivatives: Compounds such as thiazole, 4-methylthiazole, and 2-aminothiazole, which share the thiazole ring structure but differ in their substituents.
Uniqueness: n-(4-Acetylthiazol-2-yl)butyramide is unique due to the presence of both the thiazole ring and the acetyl group, which confer distinct chemical and biological properties
属性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
N-(4-acetyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-4-8(13)11-9-10-7(5-14-9)6(2)12/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChI 键 |
LGVHAQHHFUTYLK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=NC(=CS1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)



![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
